molecular formula C24H32NaO8 B084011 beta-Estradiol 3-(beta-D-glucuronide) sodium salt CAS No. 14982-12-8

beta-Estradiol 3-(beta-D-glucuronide) sodium salt

Cat. No.: B084011
CAS No.: 14982-12-8
M. Wt: 471.5 g/mol
InChI Key: DQLXNBVRGXKLKM-VGYGJRAWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Estradiol 3-(beta-D-glucuronide) sodium salt: is a conjugated form of beta-estradiol, a major estrogen in the human body. This compound is formed by the attachment of glucuronic acid to beta-estradiol, enhancing its water solubility and facilitating its excretion from the body. It is commonly used in scientific research to study estrogen metabolism and its effects on various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Estradiol 3-(beta-D-glucuronide) sodium salt typically involves the glucuronidation of beta-estradiol. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid from UDP-glucuronic acid to the hydroxyl group at the C3 position of beta-estradiol . The reaction conditions generally include a buffered aqueous solution at a physiological pH, with the presence of cofactors and the enzyme.

Industrial Production Methods: Industrial production of this compound involves similar enzymatic processes but on a larger scale. The process is optimized for higher yields and purity, often involving recombinant expression of UDP-glucuronosyltransferase in microbial systems. The product is then purified using chromatographic techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Beta-Estradiol 3-(beta-D-glucuronide) sodium salt primarily undergoes hydrolysis reactions, where the glucuronic acid moiety is cleaved off by beta-glucuronidase enzymes, regenerating free beta-estradiol . This compound can also participate in conjugation reactions, forming various conjugates that are more water-soluble and easily excreted.

Common Reagents and Conditions:

    Hydrolysis: Beta-glucuronidase enzyme, physiological pH, and temperature.

    Conjugation: UDP-glucuronic acid, UDP-glucuronosyltransferase enzyme, buffered aqueous solution.

Major Products:

Scientific Research Applications

Beta-Estradiol 3-(beta-D-glucuronide) sodium salt is widely used in scientific research to study estrogen metabolism and its biological effects. It serves as a model compound to investigate the role of glucuronidation in hormone regulation and excretion. In medicine, it is used to understand the pharmacokinetics of estrogenic drugs and their metabolites. In biology, it helps in studying the interaction of estrogens with their receptors and the subsequent cellular responses .

Comparison with Similar Compounds

  • Beta-Estradiol 17-(beta-D-glucuronide) sodium salt
  • Estriol 3-(beta-D-glucuronide) sodium salt
  • Estradiol 3-sulfate

Comparison: Beta-Estradiol 3-(beta-D-glucuronide) sodium salt is unique in its specific glucuronidation at the C3 position, which influences its solubility and excretion profile. Compared to beta-Estradiol 17-(beta-D-glucuronide) sodium salt, it has different metabolic pathways and tissue distribution. Estriol 3-(beta-D-glucuronide) sodium salt, on the other hand, is derived from estriol, another estrogen, and has distinct biological activities .

Properties

InChI

InChI=1S/C24H32O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAKKUWGHXAGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585145
Record name PUBCHEM_16219308
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14982-12-8
Record name PUBCHEM_16219308
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17β-Estradiol 3-(β-D-glucuronide)sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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